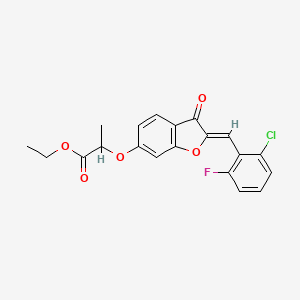

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H16ClFO5 and its molecular weight is 390.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with appropriate dihydrobenzofuran derivatives. The reaction conditions often include refluxing in an organic solvent such as ethanol, followed by purification steps to yield the desired product in significant purity and yield.

Structural Characteristics

The molecular formula of the compound is C20H16ClFO5 with a molecular weight of approximately 390.79 g/mol. Its structure features a benzylidene moiety and a dihydrobenzofuran core, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| SK-Hep-1 | 20 | Cell cycle arrest |

| NUGC-3 | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Compounds structurally related to this compound have been shown to reduce inflammation in animal models by modulating pathways involved in cytokine release .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, including those with chlorinated phenyl groups. Results indicated that compounds with similar substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Models : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations below 20 µM, suggesting its potential as a therapeutic agent in oncology.

Applications De Recherche Scientifique

Research indicates that (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits promising antimicrobial and anticancer properties. Compounds with similar structural features have demonstrated efficacy against various pathogens and cancer cell lines. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and bioavailability, potentially improving its biological effects.

Antimicrobial Properties

Studies have shown that derivatives of compounds similar to this compound possess significant antimicrobial activity. For instance, compounds with benzofuran derivatives have been reported to inhibit bacterial growth effectively .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with biological targets such as enzymes or receptors involved in cancer progression. Interaction studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

- Molecular Docking : To predict binding affinities between the compound and target proteins.

- Spectroscopic Methods : Such as NMR and IR spectroscopy to confirm structural integrity and interactions at a molecular level.

These studies provide insights into how modifications in structure can influence biological activity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. Reaction outcomes depend on pH and catalysts:

Nucleophilic Substitution Reactions

The electron-deficient benzofuran core and benzylidene group facilitate nucleophilic attacks:

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

| Dienophile | Conditions | Products | Regioselectivity Notes | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic adduct with fused oxabicyclo[3.3.1] system | Endo preference due to steric effects | |

| Tetracyanoethylene | Dichloromethane, −20°C | Electron-deficient cycloadduct | Quantitative yield under cryogenic conditions |

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Stereochemical Considerations

The Z-configuration of the benzylidene group influences reaction outcomes:

-

Hydrolysis : No epimerization observed due to steric hindrance from the 2-chloro-6-fluorophenyl group.

-

Diels-Alder : Endo transition state favored by π-stacking between benzofuran and dienophile.

Key Functional Group Reactivity

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmacologically active benzofuran derivatives. Further studies are needed to explore enantioselective modifications and industrial-scale optimization .

Propriétés

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFO5/c1-3-25-20(24)11(2)26-12-7-8-13-17(9-12)27-18(19(13)23)10-14-15(21)5-4-6-16(14)22/h4-11H,3H2,1-2H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLPLMVIXOONIX-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.